methyl 5-methoxy-6-methylpyridine-2-carboxylate
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Overview
Description
Methyl 5-methoxy-6-methylpyridine-2-carboxylate is an organic compound with a pyridine ring structure It is a derivative of pyridine, characterized by the presence of a methoxy group at the 5-position, a methyl group at the 6-position, and a carboxylate ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methoxy-6-methylpyridine-2-carboxylate typically involves the esterification of 5-methoxy-6-methylpyridine-2-carboxylic acid. One common method is the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
5-methoxy-6-methylpyridine-2-carboxylic acid+methanolH2SO4methyl 5-methoxy-6-methylpyridine-2-carboxylate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methoxy-6-methylpyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of 5-methoxy-6-methylpyridine-2-carboxylic acid.
Reduction: Formation of 5-methoxy-6-methylpyridine-2-methanol.
Substitution: Formation of halogenated derivatives such as 5-methoxy-6-methyl-2-bromopyridine.
Scientific Research Applications
Methyl 5-methoxy-6-methylpyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-methoxy-6-methylpyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-methylpyridine-3-carboxylate: Similar structure but lacks the methoxy group at the 5-position.
6-Methoxy-2-pyridinecarboxaldehyde: Contains an aldehyde group instead of a carboxylate ester.
2-Methoxy-6-methylpyridine: Lacks the carboxylate ester group.
Uniqueness
Methyl 5-methoxy-6-methylpyridine-2-carboxylate is unique due to the combination of functional groups on the pyridine ring, which can impart distinct chemical reactivity and biological activity
Properties
CAS No. |
1315361-24-0 |
---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.2 |
Purity |
95 |
Origin of Product |
United States |
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